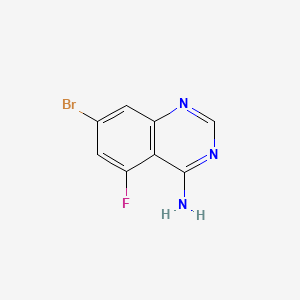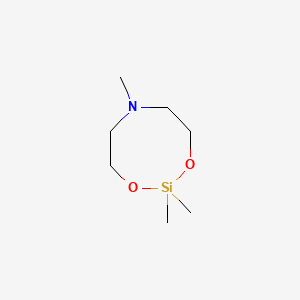
7-Bromo-5-fluoroquinazolin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Quinazolinamine, 7-bromo-5-fluoro- is a derivative of quinazoline, a nitrogen-containing heterocyclic compound. Quinazoline derivatives have garnered significant attention due to their diverse biological activities and potential therapeutic applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One common method is the halogenation of quinazoline derivatives using brominating and fluorinating agents under controlled conditions . The reaction conditions often include the use of solvents like dichloromethane or acetonitrile and catalysts such as palladium or copper complexes .
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation reactions using automated reactors to ensure precise control over reaction parameters. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions: 4-Quinazolinamine, 7-bromo-5-fluoro- undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different quinazoline derivatives with varying oxidation states.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium hydride or potassium tert-butoxide in polar aprotic solvents.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.
Major Products: The major products formed from these reactions include various substituted quinazoline derivatives with potential biological activities .
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of 4-Quinazolinamine, 7-bromo-5-fluoro- involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors involved in critical biological processes, such as DNA synthesis and cell division.
Pathways Involved: It can inhibit the activity of enzymes like tyrosine kinases, leading to the disruption of signaling pathways essential for cancer cell proliferation.
Comparación Con Compuestos Similares
- 4-Quinazolinamine, 7-chloro-5-fluoro-
- 4-Quinazolinamine, 7-bromo-5-chloro-
- 4-Quinazolinamine, 7-iodo-5-fluoro-
Comparison: Compared to its analogs, 4-Quinazolinamine, 7-bromo-5-fluoro- exhibits unique properties due to the presence of both bromine and fluorine atoms. These halogens can enhance the compound’s biological activity and chemical stability, making it a promising candidate for further research and development .
Propiedades
Fórmula molecular |
C8H5BrFN3 |
|---|---|
Peso molecular |
242.05 g/mol |
Nombre IUPAC |
7-bromo-5-fluoroquinazolin-4-amine |
InChI |
InChI=1S/C8H5BrFN3/c9-4-1-5(10)7-6(2-4)12-3-13-8(7)11/h1-3H,(H2,11,12,13) |
Clave InChI |
BBTSKZJFMBHZEB-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C2=C1N=CN=C2N)F)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-[4-(3-chlorophenyl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13939072.png)





![tert-Butyl 2-(bromomethyl)-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B13939125.png)


![1-Oxa-8-azaspiro[4.5]decane-8-sulfonamide](/img/structure/B13939146.png)


